molecular formula C14H14N2O2 B2998462 (4Z)-2-phenyl-4-piperidin-2-ylidene-1,3-oxazol-5(4H)-one CAS No. 1807636-19-6

(4Z)-2-phenyl-4-piperidin-2-ylidene-1,3-oxazol-5(4H)-one

Cat. No.: B2998462
CAS No.: 1807636-19-6
M. Wt: 242.278
InChI Key: UMKAXLKUQPJSLU-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-2-phenyl-4-piperidin-2-ylidene-1,3-oxazol-5(4H)-one is a heterocyclic compound that features a unique structure combining an oxazole ring with a piperidine moiety

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-phenyl-4-piperidin-2-ylidene-1,3-oxazol-5(4H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.

Medicine

Its structure allows it to interact with specific biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-phenyl-4-piperidin-2-ylidene-1,3-oxazol-5(4H)-one typically involves multi-step reactions. One common method includes the condensation of a phenyl-substituted oxazole with a piperidine derivative under controlled conditions. The reaction often requires a base catalyst and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-phenyl-4-piperidin-2-ylidene-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the oxazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of (4Z)-2-phenyl-4-piperidin-2-ylidene-1,3-oxazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades that result in altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-2-phenyl-4-piperidin-2-ylidene-1,3-oxazol-5(4H)-one is unique due to its combination of an oxazole ring with a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-phenyl-4-(2,3,4,5-tetrahydropyridin-6-yl)-1,3-oxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14-12(11-8-4-5-9-15-11)16-13(18-14)10-6-2-1-3-7-10/h1-3,6-7,17H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFYDCFAGVWFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN=C(C1)C2=C(OC(=N2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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